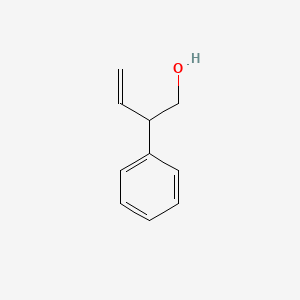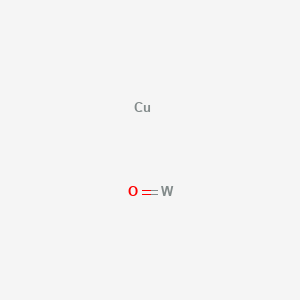
Copper--oxotungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–oxotungsten (1/1) is a compound that combines copper and tungsten with oxygenThe combination of copper and tungsten oxides results in a material that exhibits interesting electrical, optical, and catalytic properties .
准备方法
Synthetic Routes and Reaction Conditions: Copper–oxotungsten (1/1) can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of copper salts (such as copper acetate) with tungsten precursors (such as ammonium tungstate) in an aqueous solution, followed by calcination at high temperatures to form the desired oxide compound .
Industrial Production Methods: In industrial settings, the production of copper–oxotungsten (1/1) often involves large-scale co-sputtering techniques. For instance, reactive high power impulse magnetron sputtering (HiPIMS) can be used to deposit thin films of copper tungsten oxide on substrates. This method allows for precise control over the composition and structure of the resulting films, making it suitable for applications in electronics and catalysis .
化学反应分析
Types of Reactions: Copper–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in redox reactions where copper and tungsten change their oxidation states. In basic media, copper(II) hydroxide can react with sodium hydroxide to form water-soluble sodium tetrahydroxocuprate(II) .
Common Reagents and Conditions: Common reagents used in reactions with copper–oxotungsten (1/1) include hydrogen peroxide, sodium hydroxide, and various reducing agents such as hydrazine and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from reactions involving copper–oxotungsten (1/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species or elemental metals .
科学研究应用
Copper–oxotungsten (1/1) has a wide range of applications in scientific research:
作用机制
The mechanism by which copper–oxotungsten (1/1) exerts its effects involves its ability to participate in redox reactions and interact with various molecular targets. In biological systems, the compound can influence cellular processes by modulating oxidative stress and interacting with metal-binding proteins. The copper component of the compound can bind to enzymes and other proteins, affecting their activity and stability .
相似化合物的比较
Copper Oxide (CuO): Copper oxide is a well-known compound with applications in catalysis, electronics, and medicine.
Tungsten Oxide (WO3): Tungsten oxide is another related compound with applications in photocatalysis and electrochromic devices.
Molybdenum Oxide (MoO3): Molybdenum oxide is similar to tungsten oxide in terms of its catalytic and electronic properties.
Uniqueness: Copper–oxotungsten (1/1) stands out due to its unique combination of copper and tungsten oxides, which imparts distinct electrical, optical, and catalytic properties. This makes it a versatile material for a wide range of applications, from catalysis to advanced materials science .
属性
CAS 编号 |
12771-00-5 |
|---|---|
分子式 |
CuOW |
分子量 |
263.39 g/mol |
IUPAC 名称 |
copper;oxotungsten |
InChI |
InChI=1S/Cu.O.W |
InChI 键 |
GQLSFFZMZXULSF-UHFFFAOYSA-N |
规范 SMILES |
O=[W].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
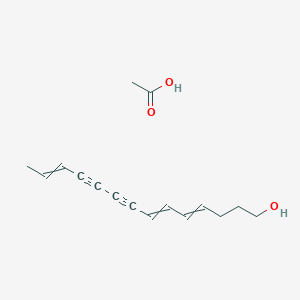
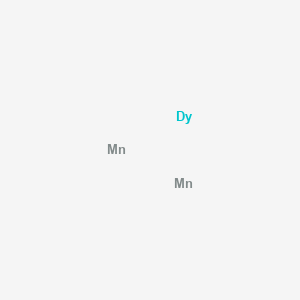

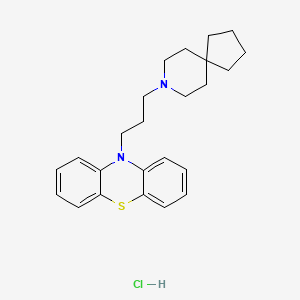
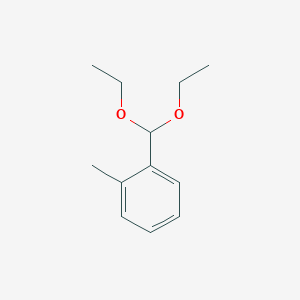
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)


![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)

